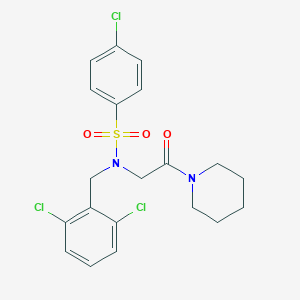![molecular formula C20H17BrN2O2 B297452 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely found in nature. The synthesis of this compound involves several steps that require the use of specific reagents and reaction conditions.
Wirkmechanismus
The mechanism of action of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it is believed that this compound exerts its anti-proliferative activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde are complex and varied. This compound has been shown to affect various cellular processes such as cell cycle progression, DNA synthesis, and protein synthesis. In addition, this compound has been shown to induce changes in gene expression patterns, leading to alterations in cellular metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in lab experiments include its high potency and selectivity against cancer cells, as well as its ability to inhibit specific enzymes and signaling pathways. However, the limitations of this compound include its complex synthesis method, which requires the use of specific reagents and reaction conditions, as well as its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde. These include further studies on its mechanism of action, identification of its molecular targets, and optimization of its synthesis method. In addition, this compound could be further evaluated for its potential applications in drug discovery and development, as well as its use as a tool compound for studying cellular processes and signaling pathways.
Synthesemethoden
The synthesis of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves the condensation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoacetic acid with 5-bromoindole-3-carbaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and requires the use of a suitable solvent such as dichloromethane or dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in scientific research are numerous. This compound has been shown to exhibit significant anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2), which are involved in cell proliferation and apoptosis.
Eigenschaften
Molekularformel |
C20H17BrN2O2 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
5-bromo-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-5-6-19-18(9-17)16(13-24)11-23(19)12-20(25)22-8-7-14-3-1-2-4-15(14)10-22/h1-6,9,11,13H,7-8,10,12H2 |
InChI-Schlüssel |
ULQJYOKTGBKFPS-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



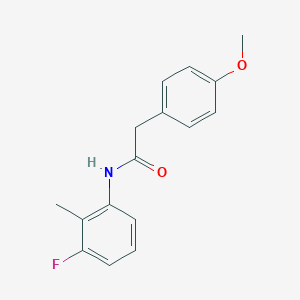
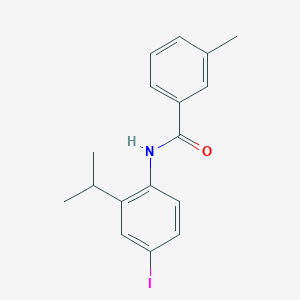
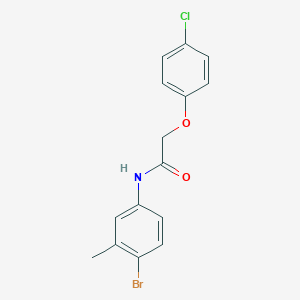
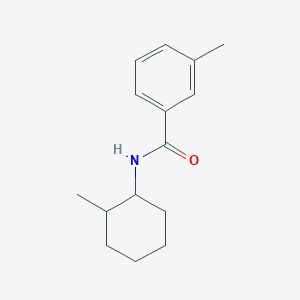
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
